4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Overview
Description
4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom, a methoxyphenyl group, and a pyrrolidinyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound, such as 4-bromo-N-(2-bromoethyl)benzamide, through a bromination reaction.
Substitution Reaction: The intermediate undergoes a substitution reaction with 4-methoxyphenylpyrrolidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.
Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(2-methylphenyl)benzamide
- 4-hydroxy-N-(4-methylphenyl)benzamide
- 4-hydroxy-N-(2-methoxyphenyl)benzamide
Uniqueness
4-bromo-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to the presence of the pyrrolidinyl group, which can enhance its binding affinity and selectivity for certain molecular targets
Properties
Molecular Formula |
C20H23BrN2O2 |
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Molecular Weight |
403.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]benzamide |
InChI |
InChI=1S/C20H23BrN2O2/c1-25-18-10-6-15(7-11-18)19(23-12-2-3-13-23)14-22-20(24)16-4-8-17(21)9-5-16/h4-11,19H,2-3,12-14H2,1H3,(H,22,24) |
InChI Key |
NCBJOFXHHPIOQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Br)N3CCCC3 |
Origin of Product |
United States |
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